molecular formula C16H15N3O4 B4115447 N-(2-methoxy-4-nitrophenyl)-1-indolinecarboxamide

N-(2-methoxy-4-nitrophenyl)-1-indolinecarboxamide

Cat. No. B4115447
M. Wt: 313.31 g/mol
InChI Key: SUYFGGVBNFLYFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-4-nitrophenyl)-1-indolinecarboxamide, also known as ML141, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, cancer research, and neuroscience.

Mechanism of Action

N-(2-methoxy-4-nitrophenyl)-1-indolinecarboxamide inhibits the activity of Cdc42 by binding to its effector-binding domain, thereby preventing its interaction with downstream effectors. This leads to the inhibition of various cellular processes that are regulated by Cdc42, including actin polymerization, cell migration, and cell division.
Biochemical and Physiological Effects:
N-(2-methoxy-4-nitrophenyl)-1-indolinecarboxamide has been shown to have various biochemical and physiological effects. It inhibits the migration and invasion of cancer cells by blocking the activity of Cdc42. It also inhibits the formation of dendritic spines, which are essential for synaptic plasticity and neuronal development. N-(2-methoxy-4-nitrophenyl)-1-indolinecarboxamide has been shown to have a neuroprotective effect by reducing neuronal death in a mouse model of ischemic stroke.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-4-nitrophenyl)-1-indolinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for Cdc42, which makes it a potent inhibitor. However, N-(2-methoxy-4-nitrophenyl)-1-indolinecarboxamide has some limitations in lab experiments. It is not very selective and can inhibit the activity of other small GTPases, which can lead to off-target effects. It also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

N-(2-methoxy-4-nitrophenyl)-1-indolinecarboxamide has several potential future directions in scientific research. It can be used to study the role of Cdc42 in various cellular processes and diseases. It can also be used as a tool for drug discovery, as it can be used to identify novel targets for drug development. Future research can focus on developing more selective inhibitors of Cdc42 that can overcome the limitations of N-(2-methoxy-4-nitrophenyl)-1-indolinecarboxamide and have better efficacy in vivo. Additionally, N-(2-methoxy-4-nitrophenyl)-1-indolinecarboxamide can be used in combination with other drugs to enhance their effectiveness in cancer treatment and neuroprotection.

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)-1-indolinecarboxamide has been extensively used in scientific research due to its potential therapeutic applications. It has been shown to inhibit the activity of the small GTPase, Cdc42, which is involved in various cellular processes, including cell migration, proliferation, and differentiation. N-(2-methoxy-4-nitrophenyl)-1-indolinecarboxamide has been used to study the role of Cdc42 in cancer cell migration and invasion and has been shown to inhibit the metastasis of breast cancer cells. It has also been used in neuroscience research to study the role of Cdc42 in neuronal development and synaptic plasticity.

properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-23-15-10-12(19(21)22)6-7-13(15)17-16(20)18-9-8-11-4-2-3-5-14(11)18/h2-7,10H,8-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYFGGVBNFLYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-4-nitrophenyl)-2,3-dihydro-1H-indole-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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